![molecular formula C7H4BrF3N2O4 B1479620 4-bromo-1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 2098073-96-0](/img/structure/B1479620.png)
4-bromo-1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
4-bromo-1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, also known as 4-Br-CMC-TFMP, is an organic compound with a unique structure and properties. It is a brominated carboxymethyl trifluoromethyl pyrazole derivative, and is a relatively new compound in the field of organic chemistry. 4-Br-CMC-TFMP has attracted considerable attention due to its potential applications in a variety of scientific fields, including materials science, drug discovery, and biochemistry.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 4-bromo-1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid and related compounds often involves multi-step reactions, showcasing their versatility as intermediates for further chemical transformations. For example, Bridget A. Donohue et al. (2002) detailed the preparation of a library of pyrazole-4-carboxamides, utilizing related pyrazole carboxylic acids as starting materials. This highlights the compound's role in synthesizing diverse chemical libraries, potentially useful in various biological studies and material science applications (Donohue et al., 2002). Furthermore, Martins et al. (2013) explored brominated precursors to synthesize ethoxymethyl-carboxyethyl ester pyrazoles, demonstrating the compound's utility in generating novel pyrazole derivatives with potential for further functionalization and study (Martins et al., 2013).
Biological Evaluation and Application
Although direct references to the biological evaluation of 4-bromo-1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid were not found, related compounds have been synthesized and tested for biological activities. The synthesis of pyrazole carboxamides and their subsequent testing against various biological targets is a common theme, indicating the potential of these compounds in drug discovery and development processes. For instance, the synthesis of novel pyrazole derivatives and their antifungal activities were reported by Shijie Du et al. (2015), suggesting the utility of pyrazole carboxylic acids in creating compounds with potential agricultural applications (Du et al., 2015).
Material Science and Coordination Chemistry
The compound's relevance extends into material science and coordination chemistry as well. S. Radi et al. (2015) synthesized and characterized mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives, demonstrating the potential of pyrazole carboxylic acids in developing materials with unique properties, such as luminescence or catalytic activity (Radi et al., 2015).
Mechanism of Action
Target of Action
Compounds containing the trifluoromethyl group play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .
Biochemical Pathways
The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates .
Action Environment
It is known that boronic acids and their esters, which are highly considered compounds for the design of new drugs and drug delivery devices, are only marginally stable in water .
properties
IUPAC Name |
4-bromo-2-(carboxymethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O4/c8-3-4(6(16)17)13(1-2(14)15)12-5(3)7(9,10)11/h1H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTBVEOSDUNKMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C(=C(C(=N1)C(F)(F)F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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